molecular formula C9H12O3S B13624697 2-((Isopropylthio)methyl)furan-3-carboxylic acid

2-((Isopropylthio)methyl)furan-3-carboxylic acid

Cat. No.: B13624697
M. Wt: 200.26 g/mol
InChI Key: OWCMSMMDRWWRRV-UHFFFAOYSA-N
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Description

2-((Isopropylthio)methyl)furan-3-carboxylic acid is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This specific compound features an isopropylthio group attached to the methyl group at the second position and a carboxylic acid group at the third position of the furan ring. Furans and their derivatives have gained significant attention due to their diverse applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

The synthesis of 2-((Isopropylthio)methyl)furan-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the radical bromination of the methyl group followed by substitution with an isopropylthio group. The reaction conditions typically involve the use of N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride (CCl4) under reflux . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency .

Chemical Reactions Analysis

2-((Isopropylthio)methyl)furan-3-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). Substitution reactions often involve nucleophiles such as thiols or amines. Major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted furans with different functional groups .

Mechanism of Action

The mechanism of action of 2-((Isopropylthio)methyl)furan-3-carboxylic acid involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it is believed to inhibit bacterial growth by interfering with essential cellular processes. The exact molecular targets and pathways involved may vary depending on the specific application and the type of bacteria or cells being targeted .

Comparison with Similar Compounds

2-((Isopropylthio)methyl)furan-3-carboxylic acid can be compared with other similar compounds, such as 2,5-furandicarboxylic acid and 2,5-dimethylfuran. These compounds share the furan ring structure but differ in their functional groups and substituents. The unique combination of the isopropylthio group and carboxylic acid group in this compound gives it distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H12O3S

Molecular Weight

200.26 g/mol

IUPAC Name

2-(propan-2-ylsulfanylmethyl)furan-3-carboxylic acid

InChI

InChI=1S/C9H12O3S/c1-6(2)13-5-8-7(9(10)11)3-4-12-8/h3-4,6H,5H2,1-2H3,(H,10,11)

InChI Key

OWCMSMMDRWWRRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)SCC1=C(C=CO1)C(=O)O

Origin of Product

United States

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